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molecular formula C15H16FNO B8334903 2-(4-(3-Fluorobenzyloxy)phenyl)ethanamine

2-(4-(3-Fluorobenzyloxy)phenyl)ethanamine

Cat. No. B8334903
M. Wt: 245.29 g/mol
InChI Key: FHXYIYAYJUYZBS-UHFFFAOYSA-N
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Patent
US09181182B2

Procedure details

A solution of the product of Step B (0.29 g; 1.0 mmol), 36% HCl (0.16 ml) and 10% Pd/C (0.17 g) in EtOH (15 ml) was stirred for 3 h at 0° C. under H2 (balloon). The catalyst was removed by filtration through Celite pad, washed with EtOH (2×10 ml) and combined filtrates were evaporated to dryness under reduced pressure and the dark residue was diluted to 10 ml with CH3CN and the white precipitate was filtered off, washed with fresh CH3CN (2 ml) and dried to give the title compound (0.2 g; 70%) as off white solid. 1H-NMR (D2O) (2.86 (tr, 2H, J=7.2 Hz); 3.15 (tr, 2H, J=7.2 Hz); 4.66 (HDO); 5.07 (s, 2H); 6.85-6.89 (m, 3H); 7.02 (m, 1H); 7.11-7.34 (m, 4H).
Quantity
0.29 g
Type
reactant
Reaction Step One
Name
Quantity
0.16 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.17 g
Type
catalyst
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:18]=[CH:19][CH:20]=1)[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10](/[CH:13]=[CH:14]/[N+:15]([O-])=O)=[CH:9][CH:8]=1.Cl>CCO.[Pd]>[F:1][C:2]1[CH:3]=[C:4]([CH:18]=[CH:19][CH:20]=1)[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH2:14][NH2:15])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
0.29 g
Type
reactant
Smiles
FC=1C=C(COC2=CC=C(C=C2)\C=C\[N+](=O)[O-])C=CC1
Name
Quantity
0.16 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.17 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through Celite pad
WASH
Type
WASH
Details
washed with EtOH (2×10 ml)
CUSTOM
Type
CUSTOM
Details
were evaporated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
the dark residue was diluted to 10 ml with CH3CN
FILTRATION
Type
FILTRATION
Details
the white precipitate was filtered off
WASH
Type
WASH
Details
washed with fresh CH3CN (2 ml)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(COC2=CC=C(C=C2)CCN)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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